(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one
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Overview
Description
The compound “(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one” is a synthetic organic molecule that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one” typically involves the condensation of 1,3-benzoxazole with appropriate substituted benzaldehydes under basic or acidic conditions. Common reagents used in the synthesis include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Halogenation, nitration, or sulfonation reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Bromine in acetic acid for bromination
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, benzoxazole derivatives are often studied for their potential as antimicrobial, antifungal, and anticancer agents.
Medicine
The compound may have potential therapeutic applications due to its biological activity. It could be investigated for use in drug development.
Industry
In industry, such compounds can be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of “(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one” would depend on its specific biological activity. Generally, benzoxazole derivatives interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-en-1-one
- (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one
Uniqueness
The presence of the 3-bromophenyl and 4-methylphenyl groups in the compound provides unique steric and electronic properties, which may influence its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C23H16BrNO2 |
---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-(3-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C23H16BrNO2/c1-15-9-11-17(12-10-15)22(26)19(14-16-5-4-6-18(24)13-16)23-25-20-7-2-3-8-21(20)27-23/h2-14H,1H3/b19-14+ |
InChI Key |
UHXYARNNORERIK-XMHGGMMESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C(=C\C2=CC(=CC=C2)Br)/C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=CC2=CC(=CC=C2)Br)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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